molecular formula C13H20N4O B2576361 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone CAS No. 2034345-90-7

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone

Cat. No.: B2576361
CAS No.: 2034345-90-7
M. Wt: 248.33
InChI Key: NWWVCOWVNAZPLQ-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone is a chemical compound designed for use as a key intermediate in organic synthesis and drug discovery research. This molecule integrates a 1,2,3-triazole heterocycle, a pyrrolidine ring, and a cyclopentyl ketone moiety, a combination that provides a versatile three-dimensional scaffold for developing novel pharmacologically active agents . The 1,2,3-triazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, which can be critical for target binding . This makes the compound a valuable building block for constructing potential enzyme inhibitors or receptor modulators. Researchers can utilize this compound in the synthesis of more complex molecules, leveraging its functional groups for further derivatization. Its structural features are of significant interest in the exploration of new chemical entities, particularly in the design of compounds for high-throughput screening and structure-activity relationship (SAR) studies. The precise mechanism of action for this specific molecule is dependent on the final target and is therefore a key area for ongoing investigation. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

2-cyclopentyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c18-13(9-11-3-1-2-4-11)16-8-5-12(10-16)17-14-6-7-15-17/h6-7,11-12H,1-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWVCOWVNAZPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form triazoles. The reaction is usually carried out in the presence of a copper catalyst under mild conditions. The starting materials for this synthesis include an alkyne-substituted pyrrolidine and an azide-substituted cyclopentyl ketone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects. Molecular docking studies have shown that the compound can form stable complexes with enzymes, enhancing its inhibitory potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone is unique due to its specific structural features, such as the presence of both a triazole ring and a cyclopentyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone is a synthetic compound that combines a triazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, synthesis methods, and relevant research findings.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrrolidine rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazole-pyrrolidine compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with microbial enzymes or cell wall synthesis.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of triazole-pyrrolidine derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL depending on the specific substitution patterns on the rings .

Anticancer Activity

The anticancer potential of this compound has also been explored. Triazole derivatives are known for their ability to inhibit certain cancer cell lines by inducing apoptosis or blocking cell cycle progression.

Research Findings:
In vitro studies have shown that this compound exhibits cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound was found to induce apoptosis through the activation of caspase pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors in target cells. The triazole ring can form hydrogen bonds with active sites on enzymes, while the pyrrolidine moiety may enhance membrane permeability or receptor binding affinity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Triazole Ring: Achieved through Huisgen cycloaddition between an azide and an alkyne.
  • Pyrrolidine Ring Formation: Synthesized via cyclization reactions from suitable precursors.
  • Coupling Reaction: The final product is formed by coupling the triazole and pyrrolidine rings with cyclopentylethanone through substitution reactions .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound.

Compound NameStructureBiological Activity
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-oneStructureModerate antimicrobial activity
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(p-tolyl)propan-1-oneStructureStronger anticancer effects

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